Disperse Blue 77

Description

Structure

3D Structure

Properties

IUPAC Name |

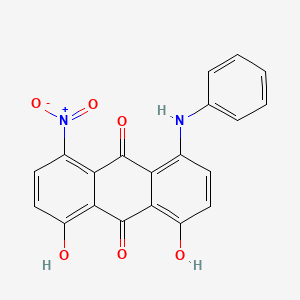

1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2O6/c23-13-8-6-11(21-10-4-2-1-3-5-10)15-17(13)20(26)18-14(24)9-7-12(22(27)28)16(18)19(15)25/h1-9,21,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYALWCKAJBVSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066578 | |

| Record name | Disperse Blue 77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20241-76-3 | |

| Record name | Disperse Blue 77 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20241-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Blue 77 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disperse Blue 77 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Disperse Blue 77: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Disperse Blue 77, an anthraquinone-based dye. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical and experimental contexts. This document details its chemical identity, summarizes its key quantitative data in structured tables, and outlines the standard experimental methodologies for determining these properties.

Chemical Identity and Structure

This compound, a synthetic dye belonging to the anthraquinone (B42736) class, is chemically identified as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.[1][2] Its structure is characterized by a central anthraquinone core with anilino, hydroxyl, and nitro functional groups.

| Identifier | Value |

| IUPAC Name | 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione[2] |

| CAS Registry Number | 20241-76-3[1][2][3] |

| Molecular Formula | C₂₀H₁₂N₂O₆[1][2][3] |

| Molecular Weight | 376.32 g/mol [1][4] |

| Canonical SMILES | C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)--INVALID-LINK--[O-])O[2] |

| InChI Key | DYALWCKAJBVSBZ-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various systems, including its solubility, partitioning, and potential environmental fate.

| Property | Value | Method |

| Physical Description | Dark blue powder[5] | Visual Inspection |

| Melting Point | >230 °C[6] | OECD Guideline 102 |

| Boiling Point | 625.9 ± 55.0 °C (Predicted)[7][8] | Not applicable (Decomposition observed at 230 °C)[6] |

| Water Solubility | 0.85 µg/L at 20 °C[6] | OECD Guideline 105 |

| Partition Coefficient (Log P) | 6.9 at 20 °C[6] | OECD Guideline 107 |

| Vapor Pressure | 0 Pa at 20 °C[7] | - |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized methods ensure data quality and comparability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using several methods outlined in OECD Guideline 102, such as the capillary method, hot-stage microscopy, or Differential Scanning Calorimetry (DSC).

General Procedure (Capillary Method):

-

A small amount of the finely powdered dry substance is packed into a capillary tube.

-

The capillary tube is placed in a suitable heating apparatus (e.g., a melting point apparatus with a heated block or liquid bath).

-

The temperature is raised at a controlled rate.

-

The temperature at which the substance is observed to melt is recorded as the melting point. For a substance like this compound that decomposes, the decomposition temperature is noted.

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound, being very low, is typically determined using the column elution method or the flask method as described in OECD Guideline 105.

General Procedure (Flask Method):

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

-

The mixture is then centrifuged or filtered to separate the undissolved solid.

-

The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (Log P) is a measure of a chemical's lipophilicity and is determined using the shake-flask method as per OECD Guideline 107.

General Procedure (Shake-Flask Method):

-

A known volume of n-octanol and water are placed in a vessel, and a small, accurately weighed amount of the test substance is added.

-

The vessel is shaken until equilibrium is reached.

-

The n-octanol and water phases are separated by centrifugation.

-

The concentration of the test substance in each phase is determined by a suitable analytical method (e.g., HPLC).

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) with aniline (B41778) in an organic solvent. The following diagram illustrates the general workflow for its synthesis.

A detailed experimental protocol for the synthesis involves the following steps:

-

Condensation: 1,8-dihydroxy-4,5-dinitroanthraquinone is reacted with aniline in an organic solvent such as ethylene (B1197577) glycol methyl ether.[9] The reaction mixture is heated to facilitate the condensation reaction.[9]

-

Crystallization: After the reaction is complete, the mixture is cooled, and a crystallization solvent like methanol (B129727) is added to precipitate the product.[9]

-

Isolation: The precipitated this compound is isolated by filtration.[9]

-

Washing and Drying: The filter cake is washed with a solvent (e.g., methanol) and then with hot water to remove impurities and unreacted starting materials.[9] The final product is then dried.

Application and Environmental Considerations

This compound is primarily used as a disperse dye for coloring synthetic hydrophobic fibers, particularly polyester (B1180765) and its blends.[1] Its low water solubility and non-ionic nature make it suitable for high-temperature and high-pressure dyeing processes.[1] The following diagram illustrates the logical relationship between its properties, application, and environmental impact.

Due to its stable anthraquinone structure and low water solubility, this compound is persistent in the environment and not readily biodegradable.[6] Its high partition coefficient suggests a potential for bioaccumulation in aquatic organisms. Therefore, proper treatment of textile wastewater containing this dye is essential to mitigate its environmental impact.

Toxicological Information

Toxicological data on this compound is limited. However, it is known to be a skin sensitizer (B1316253) and can cause serious eye irritation.[1] Animal studies have indicated low acute oral toxicity.[6] There is no evidence to suggest that this compound is genotoxic or has adverse effects on reproduction or fertility.[6] As with any chemical, it should be handled with appropriate safety precautions.

References

- 1. benchchem.com [benchchem.com]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

An In-depth Technical Guide to the Synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione, a compound commonly known as Disperse Blue 77. This guide details the chemical reactions, experimental protocols, and available data for the synthesis of this anthraquinone (B42736) derivative.

Introduction

1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione (CAS No. 20241-76-3) is a synthetic dye belonging to the anthraquinone class.[1][2][3][4] Its molecular structure, characterized by a substituted anthraquinone core, imparts a distinct dark blue color. While primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, the study of its synthesis provides valuable insights into the chemical modifications of anthraquinone scaffolds.[4] Such modifications are of interest in medicinal chemistry due to the diverse biological activities exhibited by other anthraquinone derivatives.

Synthesis Pathway

The synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a two-step process commencing with the nitration of 1,8-dihydroxyanthraquinone, followed by a nucleophilic aromatic substitution reaction with aniline (B41778).

Step 1: Synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone

The initial step involves the direct nitration of 1,8-dihydroxyanthraquinone to produce the key intermediate, 4,5-dinitro-1,8-dihydroxyanthraquinone. This reaction is typically carried out in a mixture of sulfuric acid and nitric acid, often in the presence of boric acid.[5][6] The boric acid is believed to form a chelate with the hydroxyl groups of the anthraquinone, protecting them and directing the nitration to the 4 and 5 positions.

Step 2: Synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione

The final product is obtained through a nucleophilic aromatic substitution reaction. In this step, 4,5-dinitro-1,8-dihydroxyanthraquinone is reacted with aniline. One of the nitro groups is displaced by the aniline nucleophile to yield the target molecule. This reaction is typically performed in a high-boiling point solvent.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.

Protocol for the Synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone

This protocol is based on the direct nitration of 1,8-dihydroxyanthraquinone.

Materials:

-

1,8-dihydroxyanthraquinone

-

Concentrated sulfuric acid (96-98%) or oleum (B3057394) (20%)[5][7]

-

Nitric acid (e.g., as part of a mixed acid with sulfuric acid)[5]

-

Boric acid[5]

-

Water

Procedure:

-

Dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum.

-

Cool the mixture to a temperature between -10°C and 30°C.

-

Slowly add 0.50-0.55 parts of nitric acid or an equivalent amount of mixed acid.

-

Maintain the temperature and stir the mixture until the nitration is complete.

-

Carefully add water to adjust the sulfuric acid concentration to 80-100% (preferably 85-90%) to induce crystallization of the product.[5][6]

-

Cool the mixture to 20-25°C and filter the crystalline precipitate.

-

Wash the precipitate with 88% sulfuric acid and then with water until neutral.

-

Dry the product to obtain 4,5-dinitro-1,8-dihydroxyanthraquinone.

Protocol for the Synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione (this compound)

This protocol describes the conversion of the dinitro intermediate to the final product.

Materials:

-

4,5-dinitro-1,8-dihydroxyanthraquinone

-

Aniline

-

Ethylene (B1197577) glycol methyl ether

-

Hot water (60-80°C)

Procedure:

-

In a reaction vessel, add aniline and ethylene glycol methyl ether and stir.

-

At 30°C, add 4,5-dinitro-1,8-dihydroxyanthraquinone. A molar ratio of aniline to the dinitroanthraquinone of 4:1 is maintained.

-

Raise the temperature to approximately 110°C to initiate the condensation reaction and maintain for 4 hours.

-

Increase the temperature to 120°C and hold for 8 hours.

-

Cool the reaction mixture to 70°C.

-

Transfer the mixture to a crystallization container and add methanol as the crystallization solvent. Maintain the temperature for 4 hours.

-

Cool the mixture to 20°C and hold for 4 hours to allow for complete crystallization.

-

Filter the product using a vacuum suction filter tank and recover the mother liquor.

-

Wash the filter cake with methanol to remove residual aniline and other organic impurities.

-

Wash the filter cake with hot water (60-80°C).

-

Dry the final product under vacuum.

Data Presentation

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone. Please note that the yield for the synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione is not explicitly stated in the reviewed literature.

| Intermediate/Product | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 4,5-dinitro-1,8-dihydroxyanthraquinone | 1,8-dihydroxyanthraquinone | Nitric acid, Sulfuric acid, Boric acid | Sulfuric acid | -10 to 30 | Not specified | 99.2 | [5] |

| 4,5-dinitro-1,8-dihydroxyanthraquinone | 1,8-dihydroxyanthraquinone | Nitric acid, Oleum | Oleum | Not specified | Not specified | 95.1 | [5][7] |

| 4,5-dinitro-1,8-dihydroxyanthraquinone | 1,8-dimethoxyanthraquinone | Mixed acid (HNO₃/H₂SO₄) | Sulfuric acid | 0 to 5, then 100-105 | Not specified | 98.7 | [5][7] |

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals in the aromatic region (typically 7.0-9.0 ppm). Protons on the aniline ring and the anthraquinone core would show distinct multiplets. |

| ¹³C NMR | Carbonyl carbons would appear in the downfield region (180-190 ppm). Aromatic carbons would be observed between 110-150 ppm. |

| FTIR | Strong absorption for the quinone C=O stretching around 1650-1680 cm⁻¹. Aromatic C=C stretching bands between 1400-1600 cm⁻¹. C-N stretching in the 1250-1360 cm⁻¹ range. N-H stretching between 3200-3500 cm⁻¹. Asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively. |

| Mass Spec. | The molecular ion peak corresponding to the molecular weight of C₂₀H₁₂N₂O₆ (376.32 g/mol ) would be expected. |

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.

Caption: Synthesis workflow for 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.

Experimental Workflow for Purification

The following diagram outlines the general experimental workflow for the purification of the final product.

Caption: Purification workflow for the final product.

Conclusion

The synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a well-established process involving the nitration of 1,8-dihydroxyanthraquinone followed by a nucleophilic aromatic substitution with aniline. While detailed experimental protocols are available, there is a lack of publicly accessible quantitative data, particularly regarding reaction yields and comprehensive spectroscopic characterization of the final product. Further research to quantify these parameters would be beneficial for a complete understanding and optimization of this synthesis pathway. The methodologies described herein provide a solid foundation for researchers interested in the synthesis and derivatization of anthraquinone compounds for various applications.

References

- 1. Disperse Blue 54 | 12217-77-5 | Benchchem [benchchem.com]

- 2. This compound | C20H12N2O6 | CID 5462989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound|CAS 20241-76-3|Research Chemical [benchchem.com]

- 5. EP0015486A2 - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 6. US4342701A - Process for the preparation of 4,5-dinitro-1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]

- 7. DE2909481A1 - METHOD FOR PRODUCING 4,5-DINITRO-1,8-DIHYDROXYANTHRACHINONE - Google Patents [patents.google.com]

CAS 20241-76-3 physical and chemical characteristics

An In-depth Technical Guide to the Physical and Chemical Characteristics of CAS 20241-76-3: Disperse Blue 77

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the substance identified by CAS number 20241-76-3, this compound. The information is intended for researchers, scientists, and professionals in drug development and material science, presenting quantitative data, experimental methodologies, and visual representations of relevant processes.

Chemical Identity and Physical Properties

This compound is an anthraquinone-based dye known for its application in coloring synthetic fibers.[1] Its IUPAC name is 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.[2][3] The dye is characterized by its dark blue color and low water solubility, which is typical for disperse dyes used in dyeing hydrophobic materials like polyester (B1180765).[1]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂N₂O₆ | [2][3][4] |

| Molecular Weight | 376.32 g/mol | [1][3][4] |

| Boiling Point | 625.9 ± 55.0 °C (Predicted) | [4][5] |

| Density | 1.609 ± 0.06 g/cm³ (Predicted) | [4] |

| Water Solubility | 850 ng/L at 20°C | [4] |

| LogP (Octanol-Water Partition Coefficient) | 6.9 at 20°C | [4] |

| pKa | 3.93 ± 0.20 (Predicted) | [4] |

| Vapor Pressure | 0 Pa at 20°C | [4] |

| Appearance | Dark blue solid (Pellets, Large Crystals, or Dry Powder) | [1][2] |

| XLogP3-AA | 4.6 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are methodologies for key analytical procedures.

Determination of Boiling Point (General Method)

The boiling point of organic compounds like this compound can be determined using a distillation method.[6][7]

Principle: This method relies on heating the liquid to a temperature at which its vapor pressure equals the external pressure, at which point the liquid boils. For high-boiling-point, low-volatility solids like dyes, specialized equipment is needed to handle the high temperatures and prevent degradation.

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Heating mantle or sand bath

-

High-temperature thermometer

-

Vacuum pump (for vacuum distillation to prevent decomposition)

Procedure:

-

A small sample of the dye is placed in the distilling flask.

-

The apparatus is assembled for simple or vacuum distillation. Vacuum distillation is preferred for high-boiling-point compounds to prevent thermal decomposition.

-

The sample is heated gently.

-

The temperature is monitored as the vapor rises and enters the condenser.

-

The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during condensation, is recorded as the boiling point at the given pressure.[6]

Determination of Water Solubility (General Method)

The solubility of sparingly soluble substances like disperse dyes can be determined by establishing equilibrium between the solid dye and water, followed by measuring the concentration of the dissolved dye.

Principle: An excess of the solid dye is agitated in water for a prolonged period to ensure saturation. The concentration of the dissolved portion is then measured after separating the undissolved solid.

Apparatus:

-

Shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge or filtration system (e.g., with sub-micron filters)

-

UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated in a constant temperature bath (e.g., 20°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.

-

The saturated solution is then centrifuged at high speed or filtered to remove all undissolved particles.

-

The concentration of the dye in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Visible spectrophotometry by measuring absorbance at its λmax, or by HPLC with a suitable detector.

-

The solubility is expressed in mass per unit volume (e.g., ng/L).[8]

Color Fastness to Artificial Light (ISO 105-B02)

This protocol specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[9][10]

Principle: The test sample is exposed to artificial light under specified conditions, alongside a set of blue wool references with known lightfastness. The change in color of the sample is assessed by comparing it to the changes in the reference materials.[11]

Apparatus:

-

Xenon arc fading lamp apparatus with appropriate filters to simulate daylight.[10][12]

-

Masks for covering portions of the samples and references.

-

Blue wool references (grades 1-8).

-

Grey scale for assessing color change.

Procedure:

-

The test specimen and a set of blue wool references are mounted on holders.

-

A portion of each specimen and reference is covered with an opaque mask.

-

The mounted samples are placed in the xenon arc test chamber.

-

The samples are exposed to light from the xenon arc lamp under controlled conditions of temperature and humidity.[10]

-

The exposure is continued until the contrast between the exposed and unexposed portions of the test specimen is equal to a specific grade on the grey scale, or until a specified blue wool reference shows a certain amount of fading.

-

The lightfastness of the specimen is rated by comparing which of the blue wool references shows a similar change in color. For this compound, the light fastness is typically rated 6-7 on the 1-8 scale.[1]

Signaling Pathways and Process Workflows

While this compound does not have a "signaling pathway" in the biological sense, its mechanism of action in dyeing and its environmental fate can be represented as process workflows.

High-Temperature Polyester Dyeing Workflow

Disperse dyes are applied to polyester fibers using a high-temperature exhaust dyeing method. The process involves the transfer of the non-ionic dye from an aqueous dispersion into the hydrophobic fiber.[13][14]

Caption: High-temperature exhaust dyeing process for polyester using disperse dyes.

Environmental Degradation Pathway

Anthraquinone (B42736) dyes like this compound are generally resistant to natural degradation due to their stable aromatic structure.[15][16] Their breakdown in the environment is a slow process involving both biotic and abiotic factors.

Caption: Generalized environmental degradation pathway for anthraquinone dyes.

References

- 1. This compound|CAS 20241-76-3|Research Chemical [benchchem.com]

- 2. This compound | C20H12N2O6 | CID 5462989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound CAS#: 20241-76-3 [m.chemicalbook.com]

- 5. China Biggest this compound Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 6. vernier.com [vernier.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. benchchem.com [benchchem.com]

- 9. testextextile.com [testextextile.com]

- 10. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]

- 11. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 12. ISO 105-B02 | Q-Lab [q-lab.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. textilelearner.net [textilelearner.net]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

Technical Dossier: C.I. 60766 (Solvent Violet 58)

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document aims to provide a comprehensive technical overview of the chemical entity designated as C.I. 60766, also known by its common name Solvent Violet 58. However, a thorough investigation of publicly available chemical databases and scientific literature has revealed significant discrepancies regarding its fundamental molecular properties. This guide will present the conflicting data identified and highlight the current limitations in providing a complete technical profile suitable for a research and development audience in the pharmaceutical and biomedical sectors.

Molecular Formula and Weight: A Tale of Three Disparate Structures

Initial data retrieval for C.I. 60766 has uncovered three distinct chemical structures, each with a different molecular formula, molecular weight, and CAS number. This lack of a single, universally accepted identity for C.I. 60766 is a critical issue that precludes definitive analysis. The conflicting data is summarized in the table below for direct comparison.

| Parameter | Structure 1 | Structure 2 | Structure 3 |

| Synonym | Solvent Violet 58 | Solvent Violet 58 | Solvent Violet 8 |

| CAS Number | 52080-58-7[1][2] | 3618-67-5[3] | 52080-58-7[4][5][6][7][8] |

| Molecular Formula | C₁₆H₁₁ClN₂O₂ | C₂₃H₂₅Cl₂N₅O₈[3] | C₂₄H₂₇N₃[4][8] |

| Molecular Weight | 298.72 g/mol | 570.38 g/mol [3] | 357.49 g/mol [4] / 355.475 g/mol [5][7] |

It is noteworthy that the CAS number 52080-58-7 is associated with two different molecular formulas in the available literature, adding to the ambiguity.

Manufacturing Methods

The manufacturing processes described for two of the potential structures are distinct, further suggesting that C.I. 60766 may refer to different compounds in different contexts.

-

For C₁₆H₁₁ClN₂O₂: The synthesis involves the diazotization of 2-Amino-4-chlorophenol, followed by coupling with Naphthalen-2-ol and subsequent transformation into a 2-1 chromium complex.

-

For C₂₃H₂₅Cl₂N₅O₈: This compound is produced through the diazotization of 2,6-Dichloro-4-nitroaniline and coupling with Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-.[3]

Applications

The documented applications for C.I. 60766 (Solvent Violet 58) are exclusively in the industrial sector. It is primarily used as a colorant in:

-

Plastics[9]

Data for Drug Development Professionals: A Critical Gap

A comprehensive search for data relevant to researchers, scientists, and drug development professionals yielded no significant findings. There is a notable absence of published research on:

-

Experimental Protocols: No detailed methodologies for key experiments in a biological or pharmaceutical context were found.

-

Signaling Pathways: There is no information to suggest that C.I. 60766 or its variants are involved in any known biological signaling pathways.

-

Pharmacological or Toxicological Data: Beyond basic safety data sheets for industrial handling, in-depth toxicological or pharmacological studies are not available in the public domain.

Due to the lack of information on any biological activity or experimental use in a research context, the creation of diagrams for signaling pathways or experimental workflows would be purely speculative and scientifically unfounded.

Conclusion

The entity C.I. 60766, or Solvent Violet 58, presents a significant challenge for technical and scientific assessment due to the conflicting information regarding its basic molecular identity. The available data strongly indicates that its use is confined to industrial applications as a dye. For the audience of researchers, scientists, and drug development professionals, there is a profound lack of relevant information, including experimental protocols, biological activity, and implication in signaling pathways.

Therefore, it is concluded that C.I. 60766, in any of its currently described forms, is not a compound with documented utility or significant research interest in the field of drug development or life sciences at this time. Further investigation would require clarification of the exact chemical structure and CAS number of interest, followed by primary research to establish any potential biological activity.

References

- 1. Solvent Violet 58 from Emperor Chem [emperordye.com]

- 2. China Solvent Violet 58 Suppliers, Manufacturers, Factory - SMAROL [smarolcolor.com]

- 3. China Solvent Violet 58 Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]

- 4. scbt.com [scbt.com]

- 5. watson-int.com [watson-int.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Solvent Violet 8 | CAS#:52080-58-7 | Chemsrc [chemsrc.com]

- 8. methyl violet B base | 52080-58-7 [chemnet.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. Solvent violet 58 TDS|Solvent violet 58 from Chinese supplier and producer - SOLVENT VIOLET DYES - Enoch dye [enochdye.com]

A Technical Guide to the Solubility of Disperse Blue 77 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 77, a member of the anthraquinone (B42736) class of dyes, is primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various media. While its tinctorial strength and fastness properties are well-documented, a comprehensive understanding of its solubility in organic solvents is crucial for process optimization, formulation development, and toxicological studies. This technical guide provides an in-depth overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a comparative analysis with structurally similar compounds.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20241-76-3 | [1] |

| Molecular Formula | C₂₀H₁₂N₂O₆ | [1] |

| Molecular Weight | 376.32 g/mol | [1] |

| Appearance | Dark blue powder | [1][2] |

| Water Solubility | 850 ng/L at 20°C | [3] |

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in peer-reviewed literature. However, qualitative assessments indicate that it is soluble in solvents such as acetone (B3395972) and ethanol.[2] To provide a more comprehensive understanding, the following table includes quantitative solubility data for structurally related anthraquinone dyes. This information can serve as a useful proxy for estimating the solubility of this compound, though empirical determination is recommended for precise applications.

| Solvent | This compound | Disperse Blue 1 | Disperse Blue 14 | Anthraquinone |

| Acetone | Soluble[2] | Soluble[4] | - | Soluble[5] |

| Ethanol | Soluble[2] | 2 mg/mL[4] | 10 mg/mL | 2.25 g/100g (boiling)[6] |

| Methanol | - | - | - | - |

| Toluene | - | Slightly Soluble[4] | 0.01 g/10 mL | Poorly Soluble[5] |

| Ethyl Acetate | - | - | - | - |

| Acetonitrile | - | - | 10 mg/mL | - |

| Benzene | - | Slightly Soluble[4] | - | Poorly Soluble[5] |

Note: The data for Disperse Blue 1, Disperse Blue 14, and Anthraquinone are provided for comparative purposes due to the lack of specific quantitative data for this compound.

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble dye like this compound in organic solvents can be accurately determined using established methods such as the gravimetric method and the UV-Visible spectrophotometry method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent.

Methodology:

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Evaporation: A known volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the dye).

-

Mass Determination: The container with the dried dye residue is cooled in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant mass is achieved.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved dye by the volume of the solvent used.

UV-Visible Spectrophotometry Method

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

-

Determination of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is prepared. The absorbance spectrum is recorded using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is then plotted.

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

-

Dilution and Measurement: A known volume of the clear, saturated supernatant is carefully withdrawn and diluted with the same solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

-

Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

Caption: Workflow for the Gravimetric Method.

Caption: Workflow for the UV-Visible Spectrophotometry Method.

References

- 1. This compound|CAS 20241-76-3|Research Chemical [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 20241-76-3 [m.chemicalbook.com]

- 4. Disperse Blue 1 | C14H12N4O2 | CID 17190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anthraquinone - Sciencemadness Wiki [sciencemadness.org]

- 6. Anthraquinone - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of Disperse Blue 77: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone (B42736) dye, Disperse Blue 77 (CAS No. 20241-76-3; Molecular Formula: C₂₀H₁₂N₂O₆). Due to the limited availability of complete, publicly accessible spectroscopic datasets for this specific dye, this document combines reported data with predicted values derived from structurally similar compounds. This guide is intended to support research and development activities by providing key spectral information and standardized experimental protocols.

Chemical Structure and Properties

This compound, chemically known as 1-anilino-4,5-dihydroxy-8-nitroanthraquinone, is a synthetic dye characterized by its deep blue color.[1] Its structure, featuring an anthraquinone core with electron-donating (anilino, hydroxyl) and electron-withdrawing (nitro) groups, is responsible for its characteristic absorption in the visible region of the electromagnetic spectrum.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

The color of this compound arises from electronic transitions within its conjugated π-system. The maximum absorption wavelength (λmax) is a key identifier for this dye.

| Parameter | Value | Solvent | Reference |

| λmax | ~600 nm | Not Specified | BenchChem |

Note: The λmax of anthraquinone dyes is sensitive to solvent polarity. Generally, a shift to longer wavelengths (bathochromic shift) is observed in less polar solvents.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3400 - 3200 | N-H Stretch | Secondary Amine (Anilino) |

| 3300 - 3100 | O-H Stretch | Hydroxyl |

| 1670 - 1630 | C=O Stretch | Quinone Carbonyl |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1550 - 1500 & 1350 - 1300 | N-O Stretch | Nitro Group |

| 1300 - 1200 | C-N Stretch | Aryl Amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. As with the IR data, a complete experimental NMR dataset for this compound is not publicly available. The predicted chemical shifts are based on the analysis of related anthraquinone derivatives.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 12.0 - 13.0 | s | -OH (intramolecular H-bonding) |

| 10.0 - 11.0 | s | -NH- |

| 7.0 - 8.5 | m | Aromatic Protons |

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| 180 - 190 | Quinone Carbonyls |

| 110 - 160 | Aromatic Carbons |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for dye characterization.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or dimethylformamide). From the stock solution, prepare a series of dilutions of known concentrations.

-

Instrument Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm.

-

Measurement:

-

Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

-

Record the absorbance spectra for each of the diluted solutions.

-

-

Data Analysis:

-

Identify the λmax from the spectrum of the most concentrated solution within the instrument's linear range.

-

Construct a calibration curve by plotting absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Mix a small amount of finely ground this compound powder with dry potassium bromide (KBr) in a mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Measurement:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

-

Measurement:

-

Acquire the ¹H NMR spectrum.

-

Acquire the ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural assignments.

-

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrations. Assign the signals to the respective protons and carbons in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a dye like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Toxicological Profile of Disperse Blue 77 and its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 77 (CAS No. 20241-76-3), chemically identified as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione, is an anthraquinone (B42736) dye used in the textile industry for dyeing synthetic fibers. Given its widespread use and potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative. This technical guide provides a comprehensive overview of the known toxicological data for this compound and its potential metabolites. The information is compiled from product safety summaries, regulatory guidelines, and scientific literature on structurally related compounds, presented in a format tailored for researchers and professionals in drug development and toxicology.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its toxicological behavior.

| Property | Value | Reference |

| Molecular Formula | C20H12N2O6 | --INVALID-LINK-- |

| Molecular Weight | 376.32 g/mol | --INVALID-LINK-- |

| Appearance | Dark blue solid | General knowledge |

| Water Solubility | Very low | General knowledge |

| Log Kow (Octanol-Water Partition Coefficient) | High (estimated) | General knowledge |

Toxicological Profile of this compound

The toxicological assessment of this compound encompasses various endpoints, from acute effects to long-term toxicity. While specific quantitative data for this compound is limited in publicly available literature, a qualitative profile can be established from product safety summaries, and quantitative data from structurally similar disperse dyes can provide valuable insights.

Acute Toxicity

Animal studies have indicated a low acute toxicity profile for this compound following oral ingestion.

| Endpoint | Species | Route | Result | Classification |

| Acute Oral Toxicity | Rat | Oral | Low acute toxicity demonstrated | Not classified as acutely toxic |

Irritation and Sensitization

This compound has been identified as a skin sensitizer (B1316253) and an eye irritant.

| Endpoint | Species | Result | Classification |

| Skin Irritation | Not specified | Not classified as a skin irritant | Not classified |

| Eye Irritation | Not specified | Causes eye irritation | Category 2 (US GHS) |

| Skin Sensitization | Not specified | Can cause skin sensitization | Category 1A (US GHS) |

Genetic Toxicity

Extensive in vitro genetic toxicity studies have been conducted on this compound, with the available information suggesting it does not have the potential to cause genetic defects. However, some related anthraquinone dyes have shown positive results in bacterial reverse mutation assays, particularly with metabolic activation.

| Assay | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | With and without S9 | Generally negative for this compound |

| In Vitro Mammalian Cell Gene Mutation Assay | Mouse Lymphoma Cells (for related dyes) | With S9 | Positive (for some related dyes) |

| In Vitro Micronucleus Test | Not specified | Not specified | No data available for this compound |

| Comet Assay | Not specified | Not specified | No data available for this compound |

Repeated Dose Toxicity and Carcinogenicity

No specific data on repeated dose toxicity or carcinogenicity for this compound were found in the public domain. However, studies on other disperse dyes, such as Disperse Blue 1, have indicated the potential for carcinogenicity in animal models with oral administration.

Metabolism of this compound and Toxicological Profile of Metabolites

The metabolism of anthraquinone dyes is a critical factor in their toxicological profile. While specific metabolic pathways for this compound have not been elucidated, the general metabolism of nitroanthraquinone and aminoanthraquinone dyes involves reduction of the nitro group and cleavage of other bonds, potentially leading to the formation of aromatic amines. These metabolites can have their own distinct toxicological properties, which may include mutagenicity and carcinogenicity.

A proposed metabolic pathway for this compound is illustrated below. This pathway is hypothetical and based on the known metabolism of similar compounds.

Caption: Proposed metabolic pathway of this compound.

The aromatic amines that could potentially be formed from the breakdown of this compound are of toxicological concern. For example, aniline is a known human carcinogen. The toxicity of these potential metabolites underscores the importance of understanding the complete metabolic fate of the parent dye.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the standard protocols for key genotoxicity assays relevant to the assessment of this compound and its metabolites, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

Caption: Experimental workflow for the Ames Test (OECD 471).

Methodology:

-

Strains: At least five strains of Salmonella typhimurium and/or Escherichia coli are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).

-

Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on minimal agar medium.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

Caption: Experimental workflow for the In Vitro Micronucleus Test.

Methodology:

-

Cell Lines: Appropriate mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.

-

Treatment: Cells are exposed to the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, with and without S9 metabolic activation.

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the cells analyzed have undergone mitosis.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA strand breaks in individual cells.

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Anthraquinone Dyes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of anthraquinone (B42736) dyes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document delves into the key experimental assays used to evaluate the genotoxic potential of these compounds, presents available quantitative data, and explores the molecular signaling pathways implicated in their mechanisms of action.

Introduction to Anthraquinone Dyes and Genotoxicity Concerns

Anthraquinone dyes are a large class of coloring agents characterized by a 9,10-anthraquinone core structure. They are widely used in various industries, including textiles, food, cosmetics, and pharmaceuticals.[1] Given their widespread use and potential for human exposure, a thorough evaluation of their toxicological profile, particularly their potential to cause genetic damage, is of paramount importance.[2]

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. Such damage can lead to various adverse health effects, including cancer and inherited diseases. Therefore, rigorous genotoxicity and mutagenicity testing is a critical component of the safety assessment for any new or existing chemical substance, including anthraquinone dyes.

Key Experimental Assays for Genotoxicity and Mutagenicity Testing

A battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of chemical compounds. The most commonly used assays for evaluating anthraquinone dyes include the Ames test, the micronucleus assay, and the comet assay.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of chemical compounds.[3] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates its mutagenic potential.[3]

Experimental Protocol: Ames Test

-

Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA are commonly used to detect different types of mutations.

-

Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.

-

Plate Incorporation Method:

-

A mixture of the bacterial culture, the test compound at various concentrations, and (if required) the S9 mix is added to molten top agar (B569324).

-

This mixture is then poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if this increase is at least twofold greater than the spontaneous reversion rate (negative control).

The In Vitro Micronucleus Assay

The in vitro micronucleus (MN) assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects of chemical compounds in mammalian cells.[4] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in a treated population compared to a control group indicates genotoxic activity.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Lines: Human lymphocytes or established cell lines such as HepG2 (human liver cancer cell line) are commonly used.[4]

-

Treatment: Cells are exposed to the test compound at a range of concentrations, both with and without metabolic activation (S9 mix).

-

Cytokinesis Block: Cytochalasin B is often added to the cell culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one nuclear division.

-

Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predefined number of binucleated cells.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[5] The principle of the assay is that when cells with damaged DNA are embedded in an agarose (B213101) gel and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage.

Experimental Protocol: Comet Assay

-

Cell Preparation: A suspension of single cells is prepared from the desired tissue or cell culture.

-

Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. This allows the negatively charged DNA fragments to migrate towards the anode.

-

Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, and tail moment).

Quantitative Genotoxicity and Mutagenicity Data of Anthraquinone Dyes

The following tables summarize some of the available quantitative data from genotoxicity and mutagenicity studies of various anthraquinone dyes. It is important to note that the results can vary depending on the specific dye, the experimental conditions, and the test system used.

Table 1: Ames Test Results for Selected Anthraquinone Dyes

| Anthraquinone Dye | Salmonella typhimurium Strain(s) | Metabolic Activation (S9) | Result | Reference |

| All five tested anthraquinone dyes | TA98, TA100, TA1535, TA1537 | Both with and without | Mutagenic | [3] |

| Anthraquinone | TA1537, TA1538, TA98 | Without | Mutagenic | [6] |

| Hydroxylated Anthraquinones | TA1537 | Not specified | Mutagenic | [6] |

| Rubiadin | S. typhimurium | With | Highly Genotoxic | [7] |

| Lucidinprimeveroside (LuP) | S. typhimurium | Not specified | Active | [7] |

Table 2: In Vitro Micronucleus Assay Results for Selected Anthraquinone Dyes

| Anthraquinone Dye | Cell Line | Concentration Range | Metabolic Activation (S9) | Key Findings | Reference |

| Substance with Anthraquinones | Human TK6 cells | 0 - 2 mg/mL | Both with and without | No statistically significant increase in micronuclei frequency. | [8] |

| Disperse Red 1 | Human lymphocytes | 0.2 - 1.0 µg/mL | Not specified | Dose-dependent increase in micronuclei formation. | [4] |

| Disperse Orange 1 | Human lymphocytes | 0.2 - 1.0 µg/mL | Not specified | Dose-dependent increase in micronuclei formation. | [4] |

| Disperse Red 1 | HepG2 cells | Up to 2.0 µg/mL | Not specified | Dose-dependent increase in micronuclei frequency. | [4] |

| Disperse Orange 1 | HepG2 cells | Up to 2.0 µg/mL | Not specified | Dose-dependent increase in micronuclei frequency. | [4] |

| Alizarin Red S | HepG2 cells | Not specified | Not specified | No statistically significant increase in micronucleus incidence. | [9] |

Table 3: Comet Assay Results for Selected Anthraquinone Dyes

| Anthraquinone Dye | Cell Line/Organism | Concentration/Dose | Key Findings | Reference |

| Alizarin Red S | HepG2 cells | Not specified | No statistically significant increase in DNA strand breaks. | [9] |

Signaling Pathways in Anthraquinone Dye-Induced Genotoxicity

The mechanisms by which anthraquinone dyes induce genotoxicity are complex and can involve multiple signaling pathways. A common theme appears to be the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. Key signaling pathways that have been implicated include:

-

Oxidative Stress Pathway: Many anthraquinone derivatives can undergo redox cycling, leading to the production of ROS such as superoxide (B77818) anions and hydrogen peroxide. This oxidative stress can directly damage DNA by causing strand breaks and base modifications.[9]

-

p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired. Some anthraquinone derivatives have been shown to modulate p53 expression and activity.[10][11][12][13]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Stress-activated MAPKs, such as JNK and p38, can be activated by genotoxic agents and contribute to the decision between cell survival and apoptosis.[11][12][14]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways involved in anthraquinone dye-induced genotoxicity.

Caption: Overview of potential signaling pathways in anthraquinone dye-induced genotoxicity.

Caption: A typical experimental workflow for assessing the genotoxicity of anthraquinone dyes.

Conclusion

The genotoxicity and mutagenicity of anthraquinone dyes are significant considerations for their safe use. This technical guide has provided an overview of the key experimental assays, summarized available quantitative data, and explored the potential molecular mechanisms underlying their genotoxic effects. The presented data indicate that while some anthraquinone dyes show clear evidence of mutagenicity and genotoxicity, others may have a lower potential for genetic damage.

It is evident that a comprehensive, case-by-case evaluation using a battery of standardized assays is essential for the risk assessment of each anthraquinone dye. Further research is needed to fully elucidate the structure-activity relationships and the intricate signaling pathways involved in their genotoxicity. This will enable a more accurate prediction of their potential hazards and inform the development of safer alternatives. Professionals in research, drug development, and regulatory affairs should consider the information presented in this guide to ensure the safe handling and application of anthraquinone dyes.

References

- 1. ntrl.ntis.gov [ntrl.ntis.gov]

- 2. Analysis of the genotoxicity of anthraquinone dyes in the mouse lymphoma assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genotoxicity of textile dyes evaluated with Ames test and rec-assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The azo dyes Disperse Red 1 and Disperse Orange 1 increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mutagenicity of anthraquinone and hydroxylated anthraquinones in the Ames/Salmonella microsome system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of genotoxic metabolites from anthraquinone glycosides, present in Rubia tinctorum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anthraquinones: Genotoxic until Proven Otherwise? A Study on a Substance-Based Medical Device to Implement Available Data for a Correct Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genotoxicity testing of the anthraquinone dye Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different roles of p53 in the regulation of DNA damage caused by 1,2-heteroannelated anthraquinones and doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Coordination of MAPK and p53 dynamics in the cellular responses to DNA damage and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | AMPK Activity Contributes to G2 Arrest and DNA Damage Decrease via p53/p21 Pathways in Oxidatively Damaged Mouse Zygotes [frontiersin.org]

- 14. researchgate.net [researchgate.net]

Environmental fate and persistence of Disperse Blue 77 in aquatic systems

An In-depth Technical Guide on the Environmental Fate and Persistence of Disperse Blue 77 in Aquatic Systems

Introduction

This compound (CAS: 20241-76-3) is an anthraquinone-based synthetic dye used extensively in the textile industry for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[1] Its chemical name is 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.[1][2] Like other disperse dyes, it is characterized by its very low water solubility, which is essential for its application in dyeing processes but also central to its environmental behavior.[3][4] The release of textile effluents containing such dyes into aquatic ecosystems is a significant environmental concern.[5][6] The stable molecular structure that provides desirable properties like colorfastness also contributes to its environmental persistence.[1][7] This guide provides a comprehensive technical overview of the environmental fate, persistence, and potential degradation pathways of this compound in aquatic systems, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The high octanol-water partition coefficient (Log Kow) and low water solubility of this compound indicate a strong tendency to partition from the water column into sediment and biota.[3][7]

| Property | Value | Reference |

| CAS Number | 20241-76-3 | [2] |

| Chemical Class | Anthraquinone Dye | [1] |

| Molecular Formula | C₂₀H₁₂N₂O₆ | [1][2] |

| Molecular Weight | 376.3 g/mol | [1][3] |

| Appearance | Black Powder | [3] |

| Water Solubility | 0.85 µg/L at 20 °C | [3] |

| Melting Point | >230 °C | [3] |

| Partition Coefficient (Log Kow) | 6.9 at 20 °C | [3] |

Environmental Fate and Persistence in Aquatic Systems

This compound is characterized by slow degradation and is expected to persist in water, soil, and sediments.[1] Its release into the environment primarily occurs through wastewater from industrial dyeing processes.[1]

References

- 1. This compound|CAS 20241-76-3|Research Chemical [benchchem.com]

- 2. This compound | C20H12N2O6 | CID 5462989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 4. What is the influence of water quality on the dyeing with Disperse Blue? - Blog [m.etowndyes.com]

- 5. Blue dye degradation in an aqueous medium by a combined photocatalytic and bacterial biodegradation process - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Unraveling the Fate of a Textile Dye: A Technical Guide to the Biodegradation of Disperse Blue 77

For Immediate Release

A Comprehensive Overview for Researchers and Scientists on the Environmental Breakdown of a Prevalent Anthraquinone (B42736) Dye.

This technical guide offers an in-depth exploration of the biodegradation pathways of Disperse Blue 77 (DB77), an anthraquinone dye widely used in the textile industry. While specific research on DB77 is limited, this document synthesizes current knowledge from studies on structurally similar anthraquinone dyes to propose a putative degradation pathway and provide researchers with the necessary data and protocols to advance the study of its environmental fate. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the biotransformation of industrial colorants.

This compound, chemically known as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione, is recognized for its persistence in the environment.[1][2] Understanding its biodegradation is crucial for developing effective bioremediation strategies. The breakdown of anthraquinone dyes is primarily a biological process driven by microorganisms, particularly fungi and bacteria, which employ a suite of powerful enzymes to cleave the dye's complex aromatic structure.[3][4]

Proposed Biodegradation Pathway of this compound

The biodegradation of anthraquinone dyes like this compound is initiated by the enzymatic breakdown of the core anthraquinone structure. This process is often carried out by extracellular enzymes secreted by microorganisms, such as white-rot fungi.[1][3] Key enzymes implicated in this process include manganese peroxidase (MnP), lignin (B12514952) peroxidase (LiP), and laccases.[3][4]

The proposed pathway for this compound, based on analogous dyes, likely involves the following key steps:

-

Initial Enzymatic Attack: Ligninolytic enzymes, particularly manganese peroxidase, initiate the degradation by attacking the conjugated structure of the dye molecule. This leads to the cleavage of the anthraquinone chromophore, which is the primary step in the decolorization process.[2][3]

-

Ring Cleavage: Following the initial attack, the anthraquinone ring is cleaved. Studies on similar dyes have shown that this can occur at different positions on the molecule, leading to the formation of various intermediate metabolites.[3] For instance, the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 demonstrated breakage of the anthraquinone chromophore at two different sets of carbon bonds.[3]

-

Formation of Intermediates: The cleavage of the anthraquinone ring results in the formation of smaller aromatic compounds. Based on the degradation of other anthraquinone dyes, likely intermediates from this compound could include phthalic acid, benzoic acid, and other substituted benzene (B151609) derivatives.[4]

-

Mineralization: These aromatic intermediates are then further metabolized by the microorganisms, ideally leading to their complete mineralization into carbon dioxide and water, thus detoxifying the effluent.[3]

References

- 1. Biodegradation and metabolic pathway of anthraquinone dyes by Trametes hirsuta D7 immobilized in light expanded clay aggregate and cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Bacterial degradation of anthraquinone dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Disperse Blue 77: An In-Depth Technical Review of Allergic Potential and Skin Sensitization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 77 (CAS No. 20241-76-3), an anthraquinone-based dye, is utilized in the textile industry for its dyeing properties.[1] This technical guide provides a comprehensive analysis of its allergic potential and skin sensitization profile. While specific quantitative data from in-vivo sensitization studies on this compound are not publicly available in detail, its classification as a skin sensitizer (B1316253) (Category 1A) warrants a thorough examination of the toxicological endpoints and the underlying mechanisms of allergic contact dermatitis.[2] This document synthesizes available information, outlines standard experimental protocols for assessing skin sensitization, and illustrates the key signaling pathways involved.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| Chemical Name | 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone | [2] |

| Molecular Formula | C₂₀H₁₂N₂O₆ | [3] |

| Molecular Weight | 376.32 g/mol | [3] |

| Appearance | Black powder | [2] |

| Water Solubility | 0.85 µg/L at 20 °C | [2] |

| Log Kow (Partition Coefficient) | 6.9 at 20 °C | [2] |

Skin Sensitization Potential

This compound is classified as a skin sensitizer, Category 1A, under the Globally Harmonized System (GHS).[2] This classification is typically based on data from animal studies such as the Local Lymph Node Assay (LLNA) or the Guinea Pig Maximization Test (GPMT). While the full study reports for this compound are not readily accessible in the public domain, this guide presents illustrative data based on typical findings for potent skin sensitizers in this chemical class.

Local Lymph Node Assay (LLNA) Data (Illustrative)

The LLNA is the preferred in-vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of a test substance. A Stimulation Index (SI) of 3 or greater is considered a positive result.

| Concentration (%) | Mean Proliferation (DPM/Lymph Node) | Stimulation Index (SI) | Result |

| 0 (Vehicle Control) | 1,500 | 1.0 | Negative |

| 0.1 | 3,000 | 2.0 | Negative |

| 0.5 | 7,500 | 5.0 | Positive |

| 1.0 | 15,000 | 10.0 | Positive |

| 2.5 | 22,500 | 15.0 | Positive |

EC3 Value (Estimated concentration for a Stimulation Index of 3): 0.25% (Illustrative)

Guinea Pig Maximization Test (GPMT) Data (Illustrative)

The GPMT is another in-vivo test used to assess skin sensitization. It involves an induction phase (intradermal and topical application with adjuvant) and a challenge phase.

| Induction Phase | Challenge Phase | |

| Concentration | Intradermal: 5% | Topical: 1% |

| Vehicle | Freund's Complete Adjuvant (FCA) / Water | Petrolatum |

| Number of Animals with Positive Reaction | N/A | 8/10 |

| Sensitization Rate (%) | N/A | 80% |

| Classification | N/A | Strong Sensitizer |

Experimental Protocols